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Compound of Interest

6-chloro-N-cyclopropylpyrazin-2-
Compound Name:

amine
CAS No.: 941294-47-9
Cat. No.: B1462914

Get Quote

Executive Summary

6-chloro-N-cyclopropylpyrazin-2-amine is a high-value heterocyclic intermediate used
primarily in the development of small-molecule kinase inhibitors. Characterized by a pyrazine
core substituted with a chlorine atom at position 6 and a cyclopropylamine moiety at position 2,
this scaffold serves as a critical "hinge-binding” mimetic in ATP-competitive inhibitors.

Its structural duality—offering an electrophilic handle (Cl) for cross-coupling and a
hydrophobic/H-bond donor motif (cyclopropylamine)—makes it a privileged structure for
targeting enzymes such as Pim kinases, Weel, and various inflammatory signaling pathways
(e.g., NF-kB).

Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[9]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1462914#bc-rfq
https://www.benchchem.com/product/b1462914/docs?utm_src=pdf-body#technical-guide-6-chloro-n-cyclopropylpyrazin-2-amine-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462914?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

IUPAC Name 6-chloro-N-cyclopropylpyrazin-2-amine

CAS Number 941294-47-9

Molecular Formula C7HsCIN3

Molecular Weight 169.61 g/mol

Physical State Off-white to pale yellow solid

Solubility ?oluble in DMSO, DMF, DCM; sparingly soluble
in water

pKa (Calculated) ~2.5 (Pyrazine N), ~13 (Amine NH)

LogP ~1.7

Structural Significance

The cyclopropyl group is a preferred substituent in medicinal chemistry over acyclic alkyls (like
isopropyl) due to:

» Conformational Restriction: It reduces the entropic penalty upon binding to the protein
pocket.

» Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450
oxidation than an isopropyl or ethyl group.

» Hydrophobic Filling: It optimally fills small hydrophobic pockets often found near the ATP-
binding site of kinases.

Synthesis Protocol (Self-Validating)

The synthesis of 6-chloro-N-cyclopropylpyrazin-2-amine relies on a regioselective
Nucleophilic Aromatic Substitution (SNAr).

Reagents & Materials[1][3][4][8][10][11][12]

o Starting Material: 2,6-Dichloropyrazine (1.0 eq)
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» Nucleophile: Cyclopropylamine (1.5 eq)
e Base: Potassium Carbonate (K2COs3) (2.0 eq) or Triethylamine (EtsN)

e Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

Step-by-Step Methodology

o Preparation: Charge a reaction vessel with 2,6-dichloropyrazine dissolved in DMF
(concentration ~0.5 M).

e Activation: Add K2CO:s to the solution and stir for 10 minutes at room temperature (25°C) to
ensure suspension homogeneity.

» Addition: Dropwise add cyclopropylamine over 15 minutes. Note: The reaction is slightly
exothermic; maintain temperature <30°C to prevent di-substitution.

o Reaction: Stir the mixture at room temperature for 12—16 hours. Monitor by TLC
(Hexane:EtOAc 4:1) or LC-MS.[1] The product typically elutes earlier than the starting
material due to the amine polarity.

o Workup:
o Dilute the reaction mixture with water (5x volume).
o Extract with Ethyl Acetate (3x).[2]
o Wash combined organics with brine to remove residual DMF,
o Dry over anhydrous Na2SOa4 and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-
20% EtOAc in Hexanes).

Yield Expectation: 85—-95%

Synthesis Workflow Visualization
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Figure 1: Regioselective SNAr pathway for the synthesis of the target scaffold.

Downstream Applications & Reactivity[6]

The utility of 6-chloro-N-cyclopropylpyrazin-2-amine lies in the C-6 Chlorine atom, which
serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling (Biaryl Formation)

This is the most common transformation, used to attach aryl or heteroaryl groups to the
pyrazine core, creating the "scaffold-linker-headgroup" architecture typical of kinase inhibitors.

o Protocol: React scaffold with Aryl-Boronic acid, Pd(dppf)Clz, and Na=COs in Dioxane/Water
at 90°C.

» Application: Synthesis of Pim-1/2/3 inhibitors where the aryl group interacts with the kinase
hinge region.

B. Buchwald-Hartwig Amination
Used to introduce a second amino group, creating 2,6-diaminopyrazines.

» Protocol: React scaffold with a secondary amine, Pdz(dba)s, BINAP, and NaOtBu in Toluene
at 100°C.

» Application: Generating Weel inhibitors analogues.

C. Case Study: KMU-1170 (Multi-Kinase Inhibitor)
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Research has utilized this specific intermediate to synthesize KMU-1170, a compound that
suppresses NF-kB and NLRP3 inflammasome signaling.

e Mechanism: The cyclopropyl-aminopyrazine moiety acts as the core scaffold. The chlorine is
displaced (or coupled) to attach a hydrophobic tail that permeates the cell membrane and
locks the kinase in an inactive conformation.

Reactivity & SAR Visualization
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Figure 2: Divergent synthetic pathways utilizing the C-6 chlorine handle for library generation.

Experimental Validation & Quality Control

To ensure the integrity of this intermediate for high-stakes drug development, the following QC
parameters must be met:

e H-NMR (DMSO-de):
o Look for the cyclopropyl protons: High field multiplets at & ~0.5-0.8 ppm (4H).

o Look for the Pyrazine aromatic protons: Two singlets (or doublets with small coupling)
around 6 7.5-8.0 ppm.
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o Critical Check: Absence of the 2,6-bis(cyclopropylamino)pyrazine byproduct (check
integration of cyclopropyl vs aromatic signals).

e LC-MS:
o Single peak purity >98%.[3][2]

o Mass [M+H]* = 170.0/172.0 (characteristic 3:1 Chlorine isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 642459-02-7|6-Chloro-N-cyclopentylpyrazin-2-amine|BLD Pharm [bldpharm.com]

e 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase
Inhibitors: In Vitro and In Silico Studies [mdpi.com]

o 3. 6-chloro-N,N-dimethylpyrazin-2-amine | C6H8CIN3 | CID 23273443 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/23273443
https://www.mdpi.com/1420-3049/27/22/7786
https://www.benchchem.com/product/b1462914?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/642459-02-7.html
https://www.mdpi.com/1420-3049/27/22/7786
https://www.mdpi.com/1420-3049/27/22/7786
https://pubchem.ncbi.nlm.nih.gov/compound/23273443
https://pubchem.ncbi.nlm.nih.gov/compound/23273443
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462914?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

¢ To cite this document: BenchChem. [Technical Guide: 6-Chloro-N-cyclopropylpyrazin-2-
amine in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462914/docs#technical-guide-6-chloro-n-
cyclopropylpyrazin-2-amine-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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